veratrine

Ion channel selectivity Sodium channel permeability Electrophysiology tool

Veratrine (62-59-9): defined ~2:1 cevadine-to-veratridine alkaloid mixture from S. officinale. Delivers functional complementarity: cevadine drives larger initial after-potential amplitude; veratridine extends decay time constants. Generates Nav channels with unique ionic selectivity (PNa:PK:PNH4=1:0.29:0.61). Validated reference for Nav1.7 modulator screening (75 µM shifts V1/2 by -6.5 mV) and selective Nav1.6 activation in smooth muscle. rNav1.4 triple-cysteine mutant functional switch enables inner vestibule mapping. ≥98% HPLC purity. For research use only.

Molecular Formula C32H49NO9
Molecular Weight 591.7 g/mol
Cat. No. B1232203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameveratrine
SynonymsCevadine
Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
Veratrine
Molecular FormulaC32H49NO9
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C
InChIInChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+
InChIKeyDBUCFOVFALNEOO-NGYBGAFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veratrine: Cevadine- and Veratridine-Containing Steroidal Alkaloid Mixture for Voltage-Gated Sodium Channel Research


Veratrine is a steroidal alkaloid mixture derived primarily from the seeds of Schoenocaulon officinale (sabadilla), consisting predominantly of cevadine and veratridine in an approximate 2:1 ratio, along with minor components cevadilline, sabadine, and cevine [1][2]. The mixture is assigned CAS number 62-59-9 and is characterized as a lipid-soluble neurotoxin that targets voltage-gated sodium channels (Nav) at site 2 [3]. Veratrine exhibits physicochemical properties including a melting point range of 145–155°C and limited aqueous solubility (1 g dissolves in ~1800 mL water at ambient temperature) [4].

Why Veratrine Cannot Be Substituted with Single-Component Veratrum Alkaloids or Other Sodium Channel Modulators


Veratrine's utility as a pharmacological tool derives from its composition as a defined mixture of structurally related but functionally distinct alkaloids. The two primary components, cevadine and veratridine, exhibit quantitatively different effects on sodium channel after-potential kinetics: cevadine produces larger initial after-potential amplitude, while veratridine yields a considerably longer decay time constant [1]. This functional complementarity within the mixture produces electrophysiological signatures that neither pure alkaloid can replicate independently. Furthermore, veratrine-modified sodium channels demonstrate altered ionic selectivity (PNa:PK:PNH4 = 1:0.29:0.61) relative to normal, unmodified channels, a property that distinguishes veratrine from other sodium channel site-2 toxins [2]. Substitution with structurally related alkaloids (e.g., protoveratrine A/B, germine esters, or veratramine) introduces entirely different pharmacological profiles, including receptor stimulation kinetics of different duration or opposite effects on catecholamine release [3].

Veratrine Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Veratrine-Modified Sodium Channels Exhibit Altered Ionic Selectivity Compared to Normal Unmodified Channels

In frog (Rana ridibunda) nodal membrane voltage-clamp experiments, veratrine-modified sodium channels demonstrate quantitatively altered ionic selectivity relative to normal, unmodified sodium channels [1].

Ion channel selectivity Sodium channel permeability Electrophysiology tool

Cevadine and Veratridine Produce Distinct After-Potential Kinetics in Squid Giant Axon

In squid giant axon, the negative after-potential induced by pure cevadine and pure veratridine exhibits consistent, quantifiable differences in initial amplitude and decay kinetics [1].

After-potential kinetics Squid giant axon Veratrum alkaloid electrophysiology

Veratridine Exhibits Biphasic Concentration-Dependent Modulation of Nav1.6 Current Amplitude

In murine vas deferens myocytes expressing Nav1.6, veratridine (a primary component of veratrine) exerts a concentration-dependent dual action on peak sodium current amplitude: enhancement at lower concentrations followed by inhibition at higher concentrations [1].

Nav1.6 Sodium current modulation Murine vas deferens Patch-clamp

Veratridine Shifts Nav1.7 Activation and Inactivation Midpoints by Distinct Magnitudes in Hyperpolarizing Direction

In HEK293A cells heterologously expressing human Nav1.7, veratridine produces quantitatively distinct shifts in the half-maximal activation and half-inactivation voltages [1].

Nav1.7 Voltage-gated sodium channel Activation curve Inactivation curve HEK293 cells

Veratridine Exerts Near-Complete Block of Nav1.4 Triple-Cysteine Mutant Channels Contrasting with Wild-Type Persistent Opening

Veratridine produces qualitatively different effects on wild-type Nav1.4 (persistent opening with 75% single-channel conductance reduction) versus a triple-cysteine mutant (rNav1.4-N434C/L1280C/F1579C) where it causes near-complete block [1].

Nav1.4 Local anesthetic receptor Cysteine mutagenesis Channel block

Cevadine and Veratridine Differ in Threshold Concentration for Positive Inotropic Effect in Isolated Guinea-Pig Papillary Muscle

In the isolated, isometrically contracting guinea-pig papillary muscle, cevadine and veratridine exhibit different threshold concentrations for eliciting concentration-dependent positive inotropic effects [1].

Cardiac electrophysiology Positive inotropic effect Catecholamine release Papillary muscle

Veratrine: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Sodium Channel Pore Selectivity Studies Using Veratrine-Modified Channels

Investigators studying sodium channel pore properties can utilize veratrine to generate modified channels with altered ionic selectivity. Voltage-clamp experiments in frog nodal membrane demonstrate that veratrine-modified channels exhibit a permeability ratio PNa:PK:PNH4 = 1:0.29:0.61, distinct from unmodified channels, enabling quantitative assessment of ion permeation mechanisms [1].

Nav1.7 Pharmacology and Drug Screening: Quantitative Gating Shift Assays

Researchers screening sodium channel modulators targeting Nav1.7 can employ veratridine (the active constituent of veratrine) as a reference compound. In HEK293 cells expressing human Nav1.7, 75 µM veratridine shifts activation V1/2 by -6.5 mV and inactivation V1/2 by -14.39 mV, providing a quantifiable benchmark for comparing candidate compounds' effects on channel gating parameters [2].

Nav1.6-Dependent Smooth Muscle Contractility Studies Using Veratridine

Investigators examining Nav1.6-mediated contractile responses in smooth muscle can use veratridine to selectively activate this channel subtype. Veratridine (≥3 µM) induces tetrodotoxin-sensitive contractions in vas deferens from Nav1.6+/+ wild-type mice, whereas no contractions are elicited in Nav1.6-/- knockout tissues, confirming Nav1.6-specific pharmacological activation [3].

Sodium Channel Inner Vestibule Mapping Using Veratridine Functional Switch Phenotype

Researchers investigating sodium channel structure-function relationships and local anesthetic receptor mapping can exploit veratridine's genotype-dependent functional switch. In rNav1.4 wild-type channels, veratridine induces persistent opening with 75% conductance reduction; however, in the N434C/L1280C/F1579C triple-cysteine mutant, 100 µM veratridine produces 90.4% current block with poor reversibility, providing a tool for mapping inner vestibule residues involved in channel gating and drug binding [4].

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